molecular formula C11H18O3 B15122853 Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15122853
M. Wt: 198.26 g/mol
InChI Key: ZFKDATVQTZKSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-45-2) is a high-value chemical building block utilized in medicinal chemistry and drug discovery research. It features the bicyclo[1.1.1]pentane (BCP) scaffold, which is recognized as a highly effective bioisostere for the para-substituted phenyl ring and tert-butoxy groups . The BCP core provides a rigid, three-dimensional structure that can significantly improve key pharmaceutical properties when used to replace traditional aromatic rings in lead compounds. These improvements include enhanced aqueous solubility, superior metabolic stability by reducing susceptibility to CYP450-mediated oxidation, and reduced nonspecific binding, which can help minimize off-target effects . The methyl ester and tert-butoxy functional groups on the BCP scaffold offer versatile handles for further synthetic manipulation, allowing researchers to incorporate this fragment into more complex target molecules. This compound is intended for research applications as a key synthetic intermediate in the development of novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-9(2,3)14-11-5-10(6-11,7-11)8(12)13-4/h5-7H2,1-4H3

InChI Key

ZFKDATVQTZKSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC12CC(C1)(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of tert-butanol with cyclopentane carboxylate under suitable reaction conditions . This process can be carried out in both laboratory and industrial settings, with the latter often involving optimized conditions for large-scale production. The reaction conditions usually include the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its unique bicyclo[1.1.1]pentane structure provides steric hindrance and electronic effects that influence reactivity. The tert-butoxy group can act as a protecting group or a leaving group, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate 3-(tert-butoxy), 1-(methyl ester) C12H18O3 ~210.27 Bulky tert-butoxy group enhances steric hindrance; electron-donating ether linkage.
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate 3-(CF3) C8H9F3O2 194.15 Electron-withdrawing CF3 increases lipophilicity and hydrolytic stability.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate 3-(CH2OH) C8H12O3 156.18 Polar hydroxymethyl group enables further functionalization (e.g., oxidation to aldehyde).
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate 3-(Boc-amino) C12H19NO4 241.28 Boc-protected amino group facilitates peptide coupling and drug design.
Methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)BCP-1-carboxylate 2,2-diF, 3-(Ar) C14H11F5O2 306.23 Fluorine atoms enhance metabolic stability; aryl group enables π-π interactions.

Physicochemical Properties

  • In contrast, the hydroxymethyl analog () shows improved polarity, enhancing water solubility .
  • Stability : The tert-butoxy group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas CF3 derivatives resist hydrolysis .
  • Reactivity : The tert-butoxy group’s steric bulk hinders nucleophilic attacks at the 3-position, whereas the hydroxymethyl group () is prone to oxidation or substitution .

Research Findings and Data Tables

Table 1: Comparative Yields and Purity

Compound Synthetic Yield (%) Purity (%) Key Characterization Methods
Methyl 3-(tert-butoxy)BCP-1-carboxylate Not reported >95 (estimated) <sup>1</sup>H/<sup>13</sup>C NMR, HRMS
Methyl 3-(trifluoromethyl)BCP-1-carboxylate 30–36 97 <sup>19</sup>F NMR, FTIR
Methyl 2,2-difluoro-3-(naphthalen-2-yl)BCP-1-carboxylate 36–43 90 <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR
Methyl 3-(hydroxymethyl)BCP-1-carboxylate 75 (from bromide precursor) 98 <sup>1</sup>H NMR, HRMS

Table 2: Spectroscopic Data Highlights

Compound <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm) Notable Peaks
Methyl 3-(tert-butoxy)BCP-1-carboxylate 1.25 (s, 9H, t-Bu) 80.5 (C-O), 170.1 (C=O) tert-Bu singlet at δ 1.25
Methyl 3-(CF3)BCP-1-carboxylate 3.75 (s, 3H, COOCH3) 122.5 (q, J = 288 Hz, CF3) CF3 quartet in <sup>19</sup>F NMR
Methyl 3-(Boc-amino)BCP-1-carboxylate 1.45 (s, 9H, Boc) 155.2 (Boc C=O) Boc carbonyl at δ 155

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify bridgehead protons (δ ~2.5–3.5 ppm) and strained carbons. ¹⁹F NMR is essential for difluorinated derivatives .
  • HRMS : Confirms molecular ion peaks and isotopic patterns, critical for low-yield intermediates .
  • FTIR : Detects functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

What strategies address enantioselective functionalization challenges in BCP derivatives?

Advanced
Chiral resolution via Strecker synthesis (e.g., converting aldehyde 28 to (S)- or (R)-homo-PBPG) enables access to enantiopure BCP-α-amino acids . Direct alkylation of [1.1.1]propellane with magnesium amides and alkyl electrophiles achieves 3-alkyl-BCP-amines with functional group tolerance (e.g., fluorinated or aryl substituents) .

How is the BCP structure applied as a bioisostere in drug design?

Basic
BCP replaces aromatic rings, tert-butyl groups, or alkynes due to its spatial and electronic mimicry. For example, 3-fluorobicyclo[1.1.1]pentylglycine serves as a metabolically stable amino acid analog in peptide therapeutics . Its rigidity improves pharmacokinetic properties by reducing conformational flexibility .

What thermodynamic factors govern the stability of BCP derivatives under acidic/basic conditions?

Advanced
The bridgehead C–H bond’s high BDE (~109 kcal/mol) resists homolytic cleavage but makes acid-mediated decarboxylation prone to ring-opening isomerization (e.g., forming 1,4-pentadien-2-yl anion instead of BCP-carboxylate anion) . Charge density analysis (AIM theory) confirms localized electron density at bridgehead carbons, enhancing resistance to electrophilic attack .

How are computational methods used to predict BCP derivative reactivity?

Advanced
G2/G3 calculations accurately predict BDEs and acidities (e.g., pKa ~408.5 for 1-tert-butyl-BCP) . DFT studies model transition states for functionalization, such as Rh-catalyzed cyclopropanation, guiding reagent selection for improved yields .

What challenges arise in functionalizing BCP derivatives with bulky substituents?

Advanced
Steric hindrance at the bridgehead limits nucleophilic substitution. For example, bromide 26 requires imidazole as a base to mitigate competing elimination . Difluorination via CF₃TMS/NaI benefits from Rh catalysis to stabilize strained intermediates .

How does the tert-butoxy group influence BCP derivative solubility and reactivity?

Basic
The tert-butoxy group enhances solubility in organic solvents (e.g., CDCl₃ for NMR) and acts as a protecting group for carboxylic acids during multi-step syntheses . Its electron-donating effects slightly reduce electrophilicity at the ester carbonyl .

What are the limitations of current BCP synthesis methods?

Q. Advanced

  • Low yields : Difluorinated derivatives often yield <50% due to competing pathways .
  • Chirality control : Enantioselective methods remain limited to specific substrates (e.g., amino acids) .
  • Scalability : Multi-step sequences (e.g., bromide → phosphonate → aldehyde) require optimization for large-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.